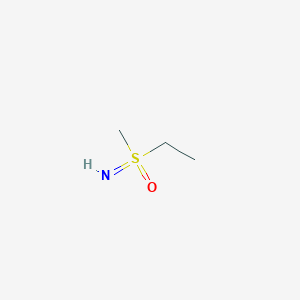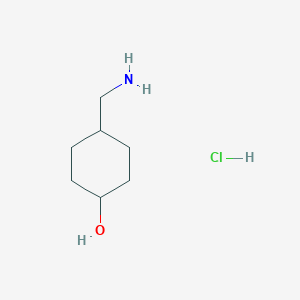![molecular formula C29H29N5O2 B2822984 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-29-0](/img/no-structure.png)
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H29N5O2 and its molecular weight is 479.584. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Given the complexity and specificity of the chemical name, it's possible that direct scientific research applications related to this exact compound may not be readily available in the provided abstracts. Research on such a specific compound would likely be highly specialized and could involve aspects like its synthesis, potential as a pharmaceutical agent, or its role in specific biochemical pathways, which are not covered in the returned results.
To address the requirements as best as possible under the circumstances:
Scientific Research Applications
Potential Therapeutic Uses
Research on compounds with complex structures similar to the requested chemical often explores their potential therapeutic uses, such as their efficacy as bronchodilators, antiallergic compounds, or in the treatment of specific diseases like Parkinson's disease. For example, studies have examined the neuroprotective effects of caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease, highlighting the therapeutic potential of modulating adenosine receptors (Chen et al., 2001).
Environmental and Occupational Health
Some research focuses on the environmental and occupational health implications of exposure to compounds, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For instance, studies have evaluated the health risks associated with exposure to naphthalene, a PAH, suggesting its urinary metabolites as biomarkers for assessing exposure levels (Serdar et al., 2003; Rappaport et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione with naphthalen-1-ylmethyl bromide followed by cyclization and oxidation steps.", "Starting Materials": [ "1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione", "naphthalen-1-ylmethyl bromide", "potassium carbonate", "copper(II) sulfate", "sodium borohydride", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "1. 1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is reacted with naphthalen-1-ylmethyl bromide in the presence of potassium carbonate and copper(II) sulfate to form the corresponding imine intermediate.", "2. The imine intermediate is then cyclized using sodium borohydride to form the tetrahydropyrimido[2,1-f]purine ring system.", "3. The resulting compound is then oxidized using hydrogen peroxide in the presence of acetic acid to form the final product, 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.", "4. The final product is purified by recrystallization from ethanol." ] } | |
Numéro CAS |
877616-29-0 |
Nom du produit |
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Formule moléculaire |
C29H29N5O2 |
Poids moléculaire |
479.584 |
Nom IUPAC |
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3 |
Clé InChI |
GVHFWDYOSFSHEK-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)
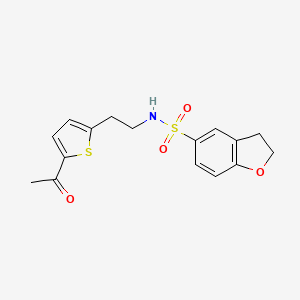
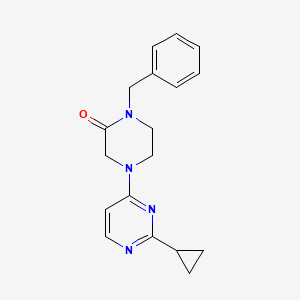
![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)


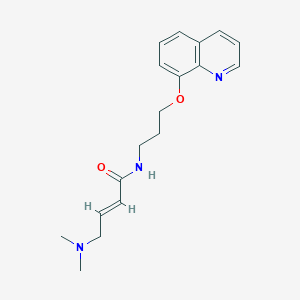
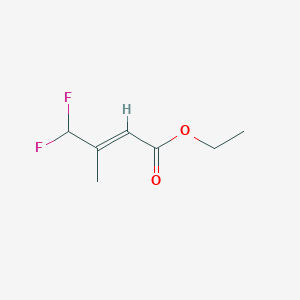
![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
